molecular formula C10H11NO B1626302 2-methyl-7,8-dihydro-6H-quinolin-5-one CAS No. 27463-92-9

2-methyl-7,8-dihydro-6H-quinolin-5-one

Cat. No.: B1626302
CAS No.: 27463-92-9
M. Wt: 161.2 g/mol
InChI Key: CVYYGWAIMRUFPH-UHFFFAOYSA-N
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Description

2-Methyl-7,8-dihydro-6H-quinolin-5-one is a heterocyclic compound with the molecular formula C10H11NO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core structure with a methyl group at the 2-position and a ketone group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7,8-dihydro-6H-quinolin-5-one can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives. For instance, the reaction of anthranilic acid with acetic anhydride and subsequent cyclization yields the desired quinoline derivative . Another method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7,8-dihydro-6H-quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-methyl-7,8-dihydroquinolin-5-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline-5,8-dione derivatives, 2-methyl-7,8-dihydroquinolin-5-ol, and various substituted quinoline derivatives .

Scientific Research Applications

2-Methyl-7,8-dihydro-6H-quinolin-5-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Medicine: Research has shown its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-methyl-7,8-dihydro-6H-quinolin-5-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can bind to specific receptors, modulating cellular signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinolin-4(1H)-one
  • 7,8-Dihydroquinolin-5(6H)-one
  • 2-Methyl-5,6,7,8-tetrahydroquinolin-5-one

Uniqueness

2-Methyl-7,8-dihydro-6H-quinolin-5-one is unique due to its specific substitution pattern and the presence of a ketone group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

2-methyl-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYYGWAIMRUFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438130
Record name 2-methyl-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27463-92-9
Record name 2-methyl-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminocyclohex-2-enone (22 g., 0.2 mol.) and 4-methoxybut-3-en-2-one (20.0 g., 0.2 mol), in an apparatus equipped for downward distillation, was heated in an oil bath at 120° C until the theoretical amount of distillate had been collected (13 ml.). The cooled residue was dissolved in 2N HCl (50 ml.) and extracted with ethyl acetate (3 × 50 ml.) and the combined extracts discarded. The aqueous solution was adjusted to pH 9.0 with sodium carbonate and extracted with chloroform (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled to give the title compound (22.5 g., 72%) b.p. 72°-6°/0.1 mm Hg. The free base was dissolved in ether and treated with an excess of ethereal hydrogen chloride. The resultant solid was isolated and recrystallised from isopropanol to give the hydrochloride of the title compound as colourless needles m.p. 225° C. (Found: C, 60.9; H, 6.3; N, 6.99. C10H11NO.HCl requires: C, 60.7; H, 6.1; N, 7.1%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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